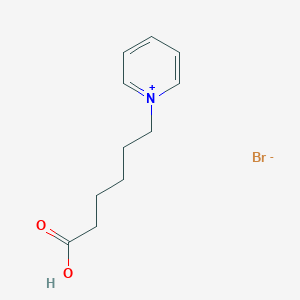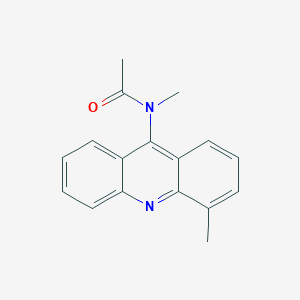
N-Methyl-N-(4-methylacridin-9-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(4-methylacridin-9-yl)acetamide is a chemical compound known for its unique structure and properties. It is an acridine derivative, which means it contains the acridine moiety, a tricyclic aromatic system. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methylacridin-9-yl)acetamide typically involves the reaction of 9-acridinylamine with acetic anhydride and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is usually heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(4-methylacridin-9-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted acridine derivatives .
Applications De Recherche Scientifique
N-Methyl-N-(4-methylacridin-9-yl)acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a fluorescent probe due to its aromatic structure.
Medicine: Research into its potential therapeutic applications, such as anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(4-methylacridin-9-yl)acetamide involves its interaction with various molecular targets The acridine moiety allows it to intercalate into DNA, disrupting the normal function of the genetic materialAdditionally, the compound may interact with enzymes and proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: This compound shares a similar acridine structure but has a different substituent at the nitrogen atom.
N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide: Another acridine derivative with distinct functional groups.
Uniqueness
N-Methyl-N-(4-methylacridin-9-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential therapeutic applications set it apart from other acridine derivatives .
Propriétés
Numéro CAS |
61981-69-9 |
|---|---|
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-methyl-N-(4-methylacridin-9-yl)acetamide |
InChI |
InChI=1S/C17H16N2O/c1-11-7-6-9-14-16(11)18-15-10-5-4-8-13(15)17(14)19(3)12(2)20/h4-10H,1-3H3 |
Clé InChI |
VPSVXNPSWHJOQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


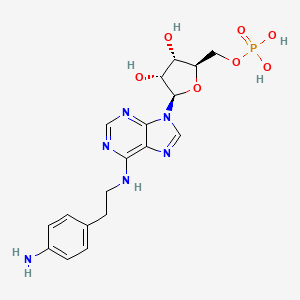
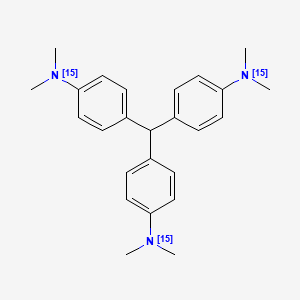

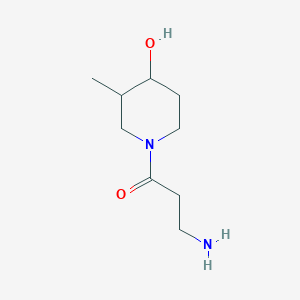

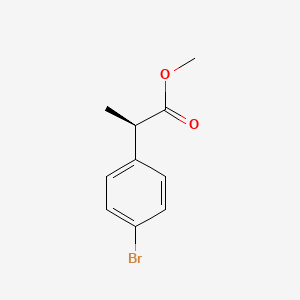
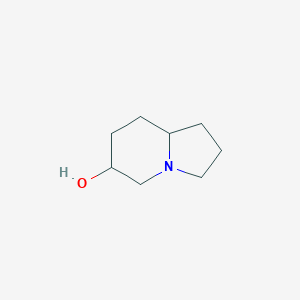
![[2,2'-Bipyridin]-4-ylmethanamine](/img/structure/B12939328.png)
![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)
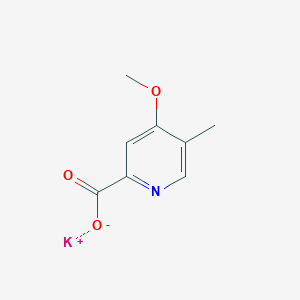
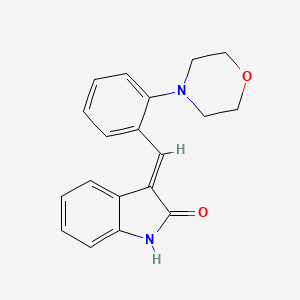
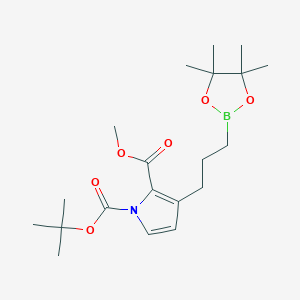
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
